2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the Piperidine and Oxazole Rings: The piperidine and oxazole rings are coupled together using suitable reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then interact with various biological targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to its combination of a piperidine ring, an oxazole ring, and a Boc protecting group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H22N2O5 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-5-7-17(8-6-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |
InChI Key |
SIBRZDYJBWLVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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